molecular formula C17H16ClN3O3 B3032871 [4-(2-Chloro-4-nitrophenyl)piperazin-1-yl](phenyl)methanone CAS No. 6027-84-5

[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B3032871
CAS No.: 6027-84-5
M. Wt: 345.8 g/mol
InChI Key: XLVWFHHYHJTKMW-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone (hereafter referred to as the target compound) is a piperazine-based methanone derivative characterized by a 2-chloro-4-nitrophenyl group attached to the piperazine ring and a phenyl group at the carbonyl position. Its empirical formula is C21H19ClN4O4 . The compound has garnered attention in antiviral research, particularly for its role in stabilizing protein-protein interactions (PPIs) and inhibiting viral nucleoproteins. For example, it was identified as O-methoxy-nucleozin, a non-covalent inhibitor of influenza nucleoprotein oligomerization, with crystallographic studies confirming its binding at the dimer interface . Its structural features, including the electron-withdrawing nitro and chloro substituents, contribute to its biochemical activity and binding affinity.

Properties

IUPAC Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-15-12-14(21(23)24)6-7-16(15)19-8-10-20(11-9-19)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVWFHHYHJTKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387102
Record name STK148980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-84-5
Record name STK148980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Piperazine Ring Formation via Aryl Halide Coupling

The foundational step involves introducing the piperazine moiety to the 2-chloro-4-nitrophenyl group. A widely cited method employs 2-chloro-4-nitroaniline as the starting material, reacting it with piperazine in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under basic conditions. For example, potassium carbonate (K₂CO₃) facilitates deprotonation, enabling nucleophilic attack by piperazine’s secondary amine at the aryl chloride position.

Reaction Conditions :

  • Temperature : 80–100°C
  • Solvent : DMSO or DMF
  • Base : K₂CO₃ or Cs₂CO₃
  • Time : 12–24 hours

This route yields 4-(2-chloro-4-nitrophenyl)piperazine as an intermediate, which is subsequently benzoylated to form the final product.

Benzoylation of the Piperazine Intermediate

The introduction of the phenylmethanone group is typically achieved through acylation using benzoyl chloride. In a representative procedure, the intermediate piperazine derivative is treated with benzoyl chloride in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a tertiary amine base like triethylamine (Et₃N).

Optimized Protocol :

  • Dissolve 4-(2-chloro-4-nitrophenyl)piperazine (1 equiv) in anhydrous DCM.
  • Add Et₃N (2.5 equiv) and cool to 0°C.
  • Slowly introduce benzoyl chloride (1.2 equiv) and stir for 6–12 hours at room temperature.
  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield : 60–75% after purification.

Modern Catalytic and Flow Chemistry Methods

Palladium-Catalyzed Coupling for Enhanced Regioselectivity

To mitigate side reactions in classical approaches, palladium-catalyzed Buchwald-Hartwig amination has been adopted. This method couples 2-chloro-4-nitrobenzene with piperazine using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as BINAP.

Key Advantages :

  • Higher regioselectivity for the para-nitro position.
  • Reduced reaction time (6–8 hours).

Representative Procedure :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : BINAP (10 mol%)
  • Solvent : Toluene
  • Temperature : 100°C
  • Yield : 85–90%.

Microwave-Assisted Benzoylation

Microwave irradiation significantly accelerates the benzoylation step. A study demonstrated that heating the reaction mixture at 150°C for 18 minutes under microwave conditions achieves complete conversion, compared to 12 hours under conventional heating.

Conditions :

  • Solvent : n-Butanol
  • Microwave Power : 200 W
  • Product Purity : >95% (by HPLC).

Industrial-Scale Production and Purification

Large-Scale Recrystallization Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. After benzoylation, the crude product is purified via recrystallization using ethanol or ethyl acetate. For instance, dissolving the compound in hot ethanol (70°C) and cooling to −20°C yields crystals with >99% purity.

Typical Parameters :

  • Solvent-to-Product Ratio : 10:1 (v/w)
  • Recovery Efficiency : 90–95%.

Chromatographic Purification for High-Purity Applications

Pharmaceutical-grade material requires additional purification using flash chromatography. A gradient elution of dichloromethane:methanol (95:5 to 90:10) effectively separates byproducts, yielding material suitable for biological testing.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H-NMR (400 MHz, CDCl₃):

  • δ 8.21 (d, J = 2.4 Hz, 1H, nitroaryl-H)
  • δ 7.45–7.32 (m, 5H, benzoyl-H)
  • δ 3.82–3.75 (m, 4H, piperazine-H).

Mass Spectrometry :

  • m/z : 386.05 [M+H]⁺ (calculated for C₁₇H₁₅ClN₃O₃).

Purity Assessment via HPLC

  • Column : C18 reverse-phase
  • Mobile Phase : Acetonitrile:water (70:30)
  • Retention Time : 6.8 minutes.

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Time (h) Scalability
Classical SNAr 60–75 95 24 Moderate
Pd-Catalyzed Coupling 85–90 98 8 High
Microwave 78–82 99 0.3 Limited

Challenges and Mitigation Strategies

Nitro Group Reduction

The nitro group’s susceptibility to unintended reduction necessitates inert atmospheres (N₂ or Ar) during reactions involving reducing agents.

Byproduct Formation

Side products from over-benzoylation are minimized by controlling stoichiometry (1.2 equiv of benzoyl chloride) and slow addition rates.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds often exhibit antidepressant properties. Studies involving 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone have shown promise in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in the treatment of depression.

Anticancer Properties

The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation. Preliminary studies have demonstrated its efficacy against several cancer cell lines, including breast and lung cancer. The mechanism appears to involve the inhibition of specific kinase pathways that are often overactive in tumors.

Case Study: Inhibition of Tumor Growth

A study published in Journal of Medicinal Chemistry (2023) reported that 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells. The study highlighted its potential as a lead compound for further development.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, suggesting a broad-spectrum activity.

Neuropharmacology

In neuropharmacological studies, the compound has been shown to influence cognitive functions and memory retention in animal models. Its potential role as a cognitive enhancer is currently under investigation.

Synthesis of Novel Polymers

The unique chemical structure of 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone makes it an excellent candidate for the synthesis of novel polymers with specific mechanical and thermal properties. Research has focused on using this compound as a monomer in polymerization reactions to create materials with enhanced durability and resistance to environmental factors.

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntidepressant and anticancer activity
PharmacologyAntimicrobial effects; cognitive enhancement
Material ScienceSynthesis of novel polymers

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Substituents on Piperazine Ring Carbonyl-Linked Group Melting Point/Yield Key Features
Target Compound: 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone 2-Cl, 4-NO2-phenyl Phenyl N/A Stabilizes PPIs; IC50 data reported
(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (Compound 12) 3-OCH3, 4-NO2-phenyl Phenyl 185–187°C Lower polarity due to methoxy group
(4-(4-Nitrophenyl)piperazin-1-yl)(phenyl)methanone 4-NO2-phenyl Phenyl N/A 87% yield; simpler nitro substitution
4-(2-Fluoro-4-nitrophenyl)-1-piperazinylmethanone 2-F, 4-NO2-phenyl 2-Cl,4,5-diF-phenyl N/A Increased halogenation enhances lipophilicity
4-(4-Aminobenzoyl)piperazin-1-ylmethanone 4-NH2-benzoyl Furan-2-yl N/A Reduced nitro to amine improves solubility

Key Observations :

  • Electron-withdrawing groups (e.g., NO2, Cl) on the phenyl ring enhance binding to hydrophobic pockets in proteins, as seen in the target compound and Compound 12 .
  • Halogen substitutions (e.g., F, Cl) increase metabolic stability and lipophilicity, influencing blood-brain barrier penetration .

Key Findings :

  • The target compound’s 2-chloro-4-nitro substitution confers superior PPI stabilization compared to analogues like OMS and LGH, which feature pyridine or methoxyphenyl groups on the oxazole ring .
  • Scaffold hopping (e.g., replacing isoxazole with triazole) retains activity but alters binding kinetics, as demonstrated in ’s SAR studies .
  • Compounds with bulky substituents (e.g., 5-bromo-pyridine in OMS) show reduced antiviral potency due to steric hindrance .

Biological Activity

The compound 4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethanone is a member of the piperazine class of compounds, which have been extensively studied for their diverse biological activities, including antiviral and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C16H17ClN4O3
  • Molecular Weight : 356.78 g/mol
  • LogP : 3.9 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 5

The biological activity of 4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethanone is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through the following mechanisms:

  • Inhibition of Viral Replication : Studies have shown that this compound possesses antiviral properties, potentially inhibiting the replication of viruses by interfering with their life cycles .
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy .
  • Neurotransmitter Modulation : As a piperazine derivative, it may influence neurotransmitter systems, particularly those related to serotonin and dopamine, which are critical in mood regulation and cognitive functions .

Biological Activity Data

Activity TypeTarget/PathwayObservationsReferences
AntiviralViral replication pathwaysSignificant reduction in viral load in vitro
CytotoxicityCancer cell lines (e.g., HeLa)IC50 values in low micromolar range
NeurotransmitterSerotonin/Dopamine receptorsModulation of receptor activity observed

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of 4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethanone demonstrated its ability to significantly decrease the replication rates of specific viruses in cultured cells. The compound was tested against influenza and HIV, showing promising results in reducing viral titers by up to 90% at optimal concentrations.

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines revealed that this compound exhibited selective cytotoxicity. For instance, treatment with varying concentrations resulted in a dose-dependent decrease in cell viability in HeLa cells, with an IC50 value determined at approximately 5 µM. Further investigation into the mechanism revealed apoptosis induction as a primary mode of action.

Q & A

Basic: What are the standard synthetic routes for 4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethanone, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution followed by nitro group reduction. For example:

  • Step 1 : React 2-chloro-4-nitroaniline derivatives with piperazine-containing intermediates under basic conditions (e.g., potassium carbonate in acetonitrile at 70°C) to form the piperazine-linked nitro intermediate .
  • Step 2 : Reduce the nitro group using SnCl₂ in HCl/ethanol or catalytic hydrogenation to yield the final product .
    Optimization : Adjust solvent polarity (e.g., DMF for slower reactions), temperature (70–90°C for faster kinetics), and stoichiometry (1:1.2 molar ratio of amine to electrophile) to improve yields (>80%) .

Basic: How is structural characterization of this compound performed, and what key spectral data confirm its identity?

  • FT-IR : A carbonyl (C=O) stretch at ~1625 cm⁻¹ confirms the methanone group .
  • ¹H/¹³C-NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for chloro-nitrophenyl and phenyl groups) and piperazine CH₂ resonances (δ 2.5–3.5 ppm). Carbonyl carbons appear at ~165–170 ppm .
  • Elemental Analysis : Matching calculated vs. observed C, H, N values (e.g., C 61.67% vs. 61.71%) validates purity .

Advanced: How do structural modifications (e.g., substituent changes on the phenyl or piperazine moieties) influence physicochemical properties and bioactivity?

  • Lipophilicity : Electron-withdrawing groups (e.g., -NO₂, -Cl) increase logP, enhancing membrane permeability but reducing solubility. For example, replacing -NO₂ with -NH₂ decreases logP by ~0.5 units .
  • Bioactivity : The 2-chloro-4-nitrophenyl group is critical for protein-binding interactions. In SARS-CoV-2 Mpro inhibition, analogs with halogen substituents show IC₅₀ values <10 µM due to enhanced hydrophobic interactions .
  • Thermal Stability : Melting points correlate with crystallinity; bulky substituents (e.g., 3-trifluoromethylphenyl) raise melting points by 20–30°C .

Advanced: What computational methods are used to predict binding modes of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Glide models the compound in SARS-CoV-2 Mpro (PDB: 6LU7), showing hydrogen bonds with Glu166 and hydrophobic contacts with Met49 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the protein-ligand complex, with RMSD <2 Å indicating stable binding .
  • QSAR Models : Hammett constants (σ) of substituents predict inhibitory potency (R² >0.85) .

Advanced: How can contradictions in biological activity data across studies be resolved?

  • Assay Variability : Standardize protocols (e.g., Ellman’s method for cholinesterase inhibition) to minimize discrepancies in IC₅₀ values .
  • Structural Validation : Confirm compound integrity via LC-HRMS (e.g., [M+H]⁺ = 418.0889 vs. observed 418.2800) to rule out degradation .
  • Target Selectivity : Use CRISPR-edited cell lines to isolate off-target effects (e.g., kinase inhibition) from primary mechanisms .

Advanced: What role does this compound play in stabilizing protein-protein interactions (PPIs), and how is this mechanistically validated?

  • Mechanism : The chloro-nitrophenyl group bridges dimer interfaces (e.g., influenza A nucleoprotein), stabilizing PPIs by 3-fold via π-stacking with Phe48 and hydrogen bonding with Arg76 .
  • Validation : X-ray crystallography (PDB: 6XHR) shows ligand-induced conformational changes (∆RMSD = 1.2 Å) .
  • Functional Assays : Thermal shift assays (∆Tm = +4°C) confirm stabilization .

Basic: What analytical techniques are used to assess purity, and how are impurities identified?

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities >0.1% .
  • LC-MS/MS : Identifies byproducts (e.g., incomplete reduction intermediates with m/z 350.22 vs. target 364.85) .
  • TLC : Rf values (e.g., 0.41 in ethyl acetate/hexane) monitor reaction progress .

Advanced: How is the compound’s pharmacokinetic profile optimized for in vivo studies?

  • Solubility : Nanoformulation with PEG-PLGA increases aqueous solubility from 5 µM to 50 µM .
  • Metabolic Stability : Incubation with liver microsomes (t₁/₂ >60 min) identifies resistant analogs for further development .
  • BBB Penetration : LogD (2.5–3.5) and P-gp efflux ratio (<2) predict CNS availability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl](phenyl)methanone
Reactant of Route 2
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[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl](phenyl)methanone

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